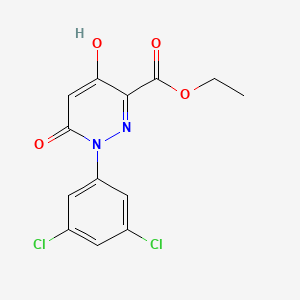

N-(4-氟-3-丙-2-炔基-1,3-苯并噻唑-2-亚烷基)-4-氧代色满-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various novel compounds with potential antimicrobial properties has been a focus of recent research. For instance, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were synthesized through the condensation of different acid chlorides with 6-fluoro-3-piperidin-4yl-benzo[d]isoxazole, while 6-fluoro-chroman-2-carboxamides were created using nebulic acid chloride with different amines . Similarly, N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized by coupling ferrocenylmethyl amine with benzoic acid and various substituted fluorobenzoic acids . Another study reported the synthesis of a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides and related compounds, which were evaluated for their antimicrobial activity . Additionally, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were synthesized by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structure of these synthesized compounds has been characterized using various spectroscopic methods. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy were commonly used for characterization . The temperature-dependent polymorphism of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide was studied using X-ray analysis, revealing a phase transition and the importance of intermolecular interactions in the crystal state . Crystal structure analysis of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its derivative also emphasized the role of hydrogen bonds in crystal packing .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation reactions , coupling reactions , and the use of specific reagents such as 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . The formation of these compounds often involves the creation of amide bonds and the introduction of various functional groups that contribute to the biological activity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and have been studied to understand their potential as antimicrobial agents. The synthesized compounds were evaluated for their efficacy as antimicrobials in vitro using disc diffusion and microdilution methods against various pathogenic strains . Some compounds exhibited potent inhibitory activity against all strains tested and were found to be nonstrain dependent . The cytotoxic effects of certain N-(ferrocenylmethyl)benzene-carboxamide derivatives on breast cancer cell lines were also reported . The ligand N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes showed significant antibacterial activities against various microorganisms .

科学研究应用

氰化物阴离子的化学传感器

Wang 等人 (2015) 研究了香豆苯并噻唑衍生物(包括所讨论的衍生物)作为氰化物阴离子的化学传感器的性质。该研究表明,由于这些化合物的平面结构和光物理性质,它们可以通过迈克尔加成反应识别氰化物阴离子。具体而言,化合物 3 表现出从黄色到无色的明显颜色变化,并且其绿色荧光被完全猝灭,肉眼可见 (Wang 等人,2015)。

利尿活性

Yar 和 Ansari (2009) 合成了一系列苯并噻唑衍生物,并评估了它们的利尿活性。其中,N-(1,3-苯并噻唑-2-基)-1,1'-联苯-4-甲酰胺作为利尿剂显示出显着的潜力 (Yar & Ansari,2009)。

抗菌活性

Jagtap 等人 (2010) 专注于合成具有氟原子的新型苯并噻唑衍生物并评估它们的抗菌活性。他们的研究强调了此类化合物的治疗潜力,特别是在对抗微生物感染方面 (Jagtap 等人,2010)。

合成和反应性

Aleksandrov 和 El’chaninov (2017) 探索了 2-(呋喃-2-基)苯并[e][1,3]苯并噻唑(一种与所讨论化合物在结构上相似的化合物)的合成和亲电取代反应。他们的研究提供了对这类化合物的反应性和在各种化学过程中的潜在应用的见解 (Aleksandrov & El’chaninov,2017)。

抗菌剂

Incerti 等人 (2017) 合成并评估了一系列苯并噻唑衍生物作为抗菌剂。这些化合物针对各种细菌和真菌物种进行了测试,显示出显着的抗菌活性 (Incerti 等人,2017)。

结核抑制剂的开发

Nosova 等人 (2020) 进行了一项研究,合成了 2-杂芳基和 2-(杂芳基)亚烷基取代的苯并噻嗪-4-酮,其中包括氟取代化合物。其中一些合成的化合物显示出作为结核抑制剂的希望,表明在结核病治疗中的潜在用途 (Nosova 等人,2020)。

属性

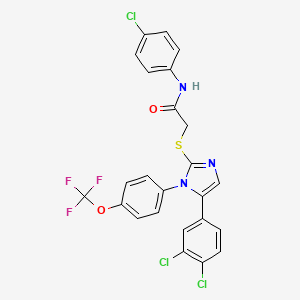

IUPAC Name |

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11FN2O3S/c1-2-10-23-18-13(21)7-5-9-17(18)27-20(23)22-19(25)16-11-14(24)12-6-3-4-8-15(12)26-16/h1,3-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZFFLQKCGWBBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)

![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)

![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)

![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B3012463.png)

![N-(sec-butyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3012467.png)

![2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3012468.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B3012469.png)